Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate
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Overview
Description
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate is a chemical compound with the CAS Number: 750607-46-6 . It has a molecular weight of 365.39 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4- ( (4E)-4- (ethoxymethylene)-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)benzoate . The InChI code for this compound is 1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17 (16)19 (23)22 (20 (18)24)15-11-9-14 (10-12-15)21 (25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+ .Physical and Chemical Properties Analysis
This compound is a powder . The molecular weight of the compound is 365.39 .Scientific Research Applications
Chemical Synthesis and Rearrangements
Research in the area of chemical synthesis has explored the construction of complex molecular frameworks through reactions like Cope rearrangement and subsequent chemical transformations to introduce further unsaturation or functional groups. For example, Bradbury, Gilchrist, and Rees (1982) described the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound that undergoes skeletal rearrangement under specific conditions, suggesting a potential area of application for similar compounds in studying molecular rearrangements and reaction mechanisms Bradbury, Gilchrist, & Rees, 1982.
Organometallic Chemistry
In organometallic chemistry, compounds containing metal-carbon bonds are synthesized for various applications, including catalysis and material science. For instance, Barr, Dyke, and Quessy (1983) reported on the cyclopalladation of ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, leading to new isoquinoline derivatives. This highlights the role of such compounds in facilitating new ring syntheses and exploring organometallic reactivity Barr, Dyke, & Quessy, 1983.
Heterocyclic Chemistry
The field of heterocyclic chemistry, which studies the synthesis and properties of rings containing atoms other than carbon, is another potential application area. Compounds similar to Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate might be used in synthesizing novel heterocycles with potential pharmaceutical applications. For example, Awad et al. (2002) explored new routes to fused isoquinolines, demonstrating the versatility of such structures in synthesizing complex heterocyclic systems Awad et al., 2002.
Pharmacological Applications
Although specific pharmacological applications of this compound were not found, related compounds have been synthesized and tested for various biological activities. For instance, El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and evaluated them for their cytotoxic activities against human cancer cell lines, suggesting a potential area for the application of this compound in the development of new therapeutic agents El-Deen, Anwar, & Hasabelnaby, 2016.
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOARREVXSRQKRY-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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